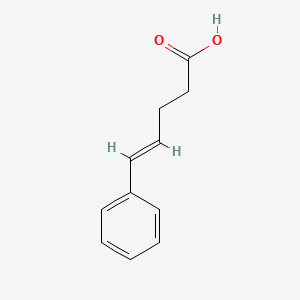

5-Phenylpent-4-enoic acid

Übersicht

Beschreibung

5-Phenylpent-4-enoic acid is an organic compound with the molecular formula C₁₁H₁₂O₂. It is characterized by a phenyl group attached to a pentenoic acid chain. This compound is of interest due to its unique structure, which combines aromatic and aliphatic functionalities, making it a versatile intermediate in organic synthesis.

Wirkmechanismus

Target of Action

It’s worth noting that secondary metabolites from soil microbes, including 5-phenylpent-4-enoic acid, have been found to exhibit nematicidal activity

Mode of Action

It’s known that secondary metabolites from soil microbes can act as nematicides They may exert their effects by disrupting essential biological processes in nematodes, leading to their death or inhibition

Biochemical Pathways

Secondary metabolites from soil microbes, including this compound, have been found to exhibit nematicidal activity . This suggests that the compound may interfere with biochemical pathways essential for the survival or reproduction of nematodes. More research is needed to identify the specific pathways affected by this compound.

Result of Action

Given its nematicidal activity , it can be inferred that the compound likely induces detrimental effects at the molecular and cellular levels in nematodes, leading to their death or inhibition

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, soil-dwelling microorganisms produce this compound , suggesting that soil conditions may affect its production and activity Moreover, the compound’s stability and efficacy could be influenced by factors such as pH, temperature, and the presence of other organisms or compounds in the environment

Biochemische Analyse

Biochemical Properties

It has been found to have a synergistic effect with trans-cinnamic acid, another secondary metabolite, against root-knot nematodes in vitro . The exact enzymes, proteins, and other biomolecules that 5-Phenylpent-4-enoic acid interacts with are yet to be identified.

Cellular Effects

It has been shown to reduce the penetration of Meloidogyne incognita infective juveniles into cowpea roots . This suggests that this compound may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is likely that it interacts with certain enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common synthetic route for 5-Phenylpent-4-enoic acid involves the Wittig reaction. The process begins with (3-carboxypropyl)triphenylphosphonium bromide, which reacts with sodium bis(trimethylsilyl)amide in tetrahydrofuran at 0°C. Benzaldehyde is then added dropwise at -78°C, and the reaction mixture is allowed to warm to room temperature overnight. The product is isolated by acidification and extraction with ethyl acetate, followed by purification using silica gel chromatography .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale Wittig reactions or other olefination techniques. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions and efficient product isolation.

Analyse Chemischer Reaktionen

Types of Reactions

5-Phenylpent-4-enoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields saturated derivatives such as 5-phenylpentanoic acid.

Substitution: Results in substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

5-Phenylpent-4-enoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including nematicidal properties.

Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Phenylbutanoic acid

- 5-Phenylpentanoic acid

- 5-Cyclohexylpent-4-enoic acid

Uniqueness

5-Phenylpent-4-enoic acid is unique due to its combination of an aromatic phenyl group and an aliphatic pentenoic acid chain. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and a subject of interest in various fields of research.

Biologische Aktivität

5-Phenylpent-4-enoic acid (C₁₁H₁₂O₂) is an organic compound notable for its unique structural features, combining an aromatic phenyl group with a pentenoic acid chain. This compound has garnered attention in various fields, particularly in biology and chemistry, due to its potential biological activities, including antimicrobial and nematicidal properties.

Overview of Biological Activities

This compound has been studied for several biological activities:

- Nematicidal Activity : Research indicates that this compound exhibits significant nematicidal effects against root-knot nematodes, particularly Meloidogyne incognita. It has been shown to reduce the penetration of infective juveniles into cowpea roots, suggesting its potential as a biopesticide in agricultural applications.

- Antimicrobial Properties : Studies have reported that this compound possesses antimicrobial activity against various bacteria and fungi. This suggests its possible use in developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Nematode Penetration : The compound's efficacy against Meloidogyne incognita likely involves interference with the nematode's ability to invade host plant tissues. This may occur through biochemical interactions that disrupt the nematode's metabolic processes or signaling pathways.

- Synergistic Effects : It has been observed that this compound can act synergistically with other compounds, such as trans-cinnamic acid, enhancing its nematicidal efficacy.

- Antimicrobial Mechanisms : While specific mechanisms for its antimicrobial activity are still under investigation, it is hypothesized that the compound may disrupt microbial cell membranes or interfere with essential metabolic pathways within the microorganisms .

Table 1: Summary of Biological Activities

Synthetic Routes and Applications

This compound is primarily synthesized via the Wittig reaction, which involves the reaction of (3-carboxypropyl)triphenylphosphonium bromide with benzaldehyde under controlled conditions. This synthetic approach allows for high yields and purity, making it suitable for both laboratory and industrial applications.

Table 2: Synthetic Methods Overview

| Method | Description |

|---|---|

| Wittig Reaction | Involves the reaction of phosphonium salt with aldehyde to form alkenes |

| Catalytic Hydrogenation | Converts double bonds to single bonds using catalysts like palladium on carbon |

Eigenschaften

IUPAC Name |

(E)-5-phenylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2,(H,12,13)/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCHCBAXHSLKOZ-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.